(5-Methylpyridin-3-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(5-methylpyridin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-2-7(5-9)4-8-3-6;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQABLZMWOFNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride with Alkali Metal Methoxide
In a representative procedure, methyl 5-methylnicotinate (100.0 g, 0.66 mol) is dissolved in methanol (400 mL) and treated with sodium borohydride (36.72 g, 0.96 mol) and sodium methoxide (10.68 g, 0.2 mol). The reaction proceeds under reflux for 6 hours, after which methanol is distilled off. The residue is partitioned between methylene dichloride (MDC) and water, and the pH is adjusted to <2.5 using hydrochloric acid to protonate the product. Subsequent basification to pH 9–10 with sodium hydroxide facilitates extraction into MDC. A critical purification step involves washing the organic phase with saturated brine to reduce 3,5-pyridinedimethanol impurities from 0.80% to 0.02%. The final product is isolated in 79–84% yield with >99% HPLC purity.
Key Advantages :
Lithium Aluminum Hydride in Tetrahydrofuran
Alternative protocols employ lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) for faster reduction. Methyl 5-methylnicotinate (10 mmol) in dried THF is cooled to 0°C, and LiAlH4 (16 mmol) is added in portions. After quenching with water, the product is extracted into ethyl acetate, yielding (5-methylpyridin-3-yl)methanol in 85% yield. While efficient, this method requires stringent anhydrous conditions and careful handling of pyrophoric LiAlH4, limiting its industrial appeal.
Catalytic Hydrogenation of 5-Methylpyridine-3-Carboxaldehyde
Although less common, catalytic hydrogenation offers a solvent-efficient pathway. 5-Methylpyridine-3-carboxaldehyde is hydrogenated under high pressure (10–15 bar) using palladium on carbon (Pd/C) or Raney nickel in methanol. The resulting alcohol is treated with hydrochloric acid to form the hydrochloride salt. However, this method risks over-reduction of the pyridine ring and requires specialized equipment, resulting in moderate yields (70–75%).
Industrial-Scale Optimization
Impurity Control During Reduction
A patented industrial process highlights the importance of alkali metal alkoxides in suppressing 3,5-pyridinedimethanol formation. Combining sodium borohydride with sodium methoxide in methanol accelerates the reduction of methyl 5-methylnicotinate while minimizing side reactions. Post-reaction brine washing reduces diol impurities by 98%, as evidenced by HPLC data (Table 1).
Table 1: Diol Impurity Levels Before and After Brine Washing
| Sample | Diol Impurity (Rel. Area %) | RRT |
|---|---|---|
| Before | 0.80 | 0.37 |
| After | 0.02 | 0.40 |
Solvent and Workup Strategies
Industrial workflows prioritize solvents like methylene dichloride (MDC) for extraction due to its immiscibility with water and ease of removal. Post-reaction, MDC layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Recrystallization from ethanol or 2-propanol further enhances purity to >99%.
Table 2: Summary of Preparation Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| NaBH4/NaOMe | Sodium borohydride, NaOMe | Methanol | 79–84 | >99 | Low impurities, scalable |
| LiAlH4 | Lithium aluminum hydride | THF | 85 | 97 | Rapid reaction |
| Catalytic Hydrogenation | H2, Pd/C | Methanol | 70–75 | 95 | Solvent efficiency |
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylpyridine-3-carboxylic acid, while reduction may produce 5-methylpyridin-3-ylmethanol.
Scientific Research Applications
Medicinal Chemistry
(5-Methylpyridin-3-yl)methanol hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the creation of new active pharmaceutical ingredients (APIs) that exhibit antimicrobial and antiviral properties.
Case Study: Antimicrobial Activity
Research indicates that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In laboratory settings, it has been shown to inhibit bacterial growth effectively, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Biological Research
In biological studies, (5-Methylpyridin-3-yl)methanol hydrochloride is utilized to investigate the interactions of pyridine derivatives with macromolecules such as proteins and nucleic acids. This compound can modulate the activity of these biomolecules through non-covalent interactions, which is crucial for understanding biochemical pathways and developing new therapeutic strategies .
Agricultural Applications
The compound has potential applications in agriculture as a pesticide or herbicide due to its biological activity. Its effectiveness against certain pathogens can be leveraged to develop new agrochemicals that enhance crop protection.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth |
| Antimicrobial | Escherichia coli | Inhibition of growth |
| Antiviral | Herpes simplex virus | Inhibition of viral replication |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1: Reaction | 5-Methylpyridine + Formaldehyde | Intermediate product formed |
| Step 2: Reduction | Intermediate + Sodium borohydride | Alcohol derivative |
| Step 3: Hydrochlorination | Alcohol derivative + Hydrochloric acid | (5-Methylpyridin-3-yl)methanol hydrochloride |
Mechanism of Action
The mechanism of action of (5-Methylpyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridinylmethanol Derivatives
Pyridine derivatives with hydroxymethyl groups and varying substituents exhibit distinct properties based on electronic and steric effects. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects : The 5-methyl group in the target compound likely increases lipophilicity compared to halogenated analogs (e.g., 5-Cl or 5-Br), influencing bioavailability and membrane permeability.
- Salt Formation: Hydrochloride salts (e.g., [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride) improve aqueous solubility compared to free bases, critical for pharmaceutical formulations .
- Commercial Viability: (5-Chloro-2-methoxypyridin-3-yl)methanol is commercially available at a high price ($340/g), suggesting niche applications or complex synthesis .
Research Implications and Gaps
- Synthetic Challenges : Halogenated analogs () suggest that introducing substituents at the 5-position may require regioselective synthesis.
- Safety and Handling : Hydrochloride salts often necessitate stringent safety protocols (e.g., pH control, inhalation precautions), as seen in safety data sheets for related compounds .
Biological Activity
(5-Methylpyridin-3-yl)methanol hydrochloride is a pyridine derivative with the molecular formula CHClNO. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, antiviral, and antitumor properties, along with mechanisms of action and applications in research.
- Molecular Formula : CHClNO
- Molecular Weight : 155.62 g/mol
- Structure : The compound features a pyridine ring substituted with a hydroxymethyl group and a methyl group at the 5-position.
Biological Activity Overview
(5-Methylpyridin-3-yl)methanol hydrochloride exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that it inhibits bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways .
-
Antiviral Activity :
- Research has demonstrated that (5-Methylpyridin-3-yl)methanol hydrochloride possesses antiviral properties, particularly against the Herpes simplex virus. The mechanism involves inhibition of viral replication by targeting viral enzymes .
-
Antitumor Activity :
- Preliminary studies suggest that this compound may have antitumor effects, particularly in cancer cell lines such as HepG2 (liver cancer) and DU145 (prostate cancer). IC50 values obtained in these studies indicate significant cytotoxicity comparable to established chemotherapeutic agents .
The biological effects of (5-Methylpyridin-3-yl)methanol hydrochloride are primarily attributed to its ability to interact with specific molecular targets:
- Protein Interaction : The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity.
- Nucleic Acid Interaction : It may also interact with nucleic acids, influencing gene expression and replication processes .
Research Findings
Several studies have explored the biological properties of (5-Methylpyridin-3-yl)methanol hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of E. coli and S. aureus growth with MIC values of 50 µg/mL. |
| Study B | Antiviral | Effective against Herpes simplex virus; viral load reduced by 70% at 100 µg/mL concentration. |
| Study C | Antitumor | IC50 values of 25 µg/mL against HepG2 cells, indicating significant cytotoxicity. |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various bacterial strains revealed that (5-Methylpyridin-3-yl)methanol hydrochloride exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -
Antitumor Potential :
In vitro assays demonstrated that treatment with the compound led to apoptosis in HepG2 cells, characterized by increased caspase activity and DNA fragmentation, indicating a pathway for potential cancer therapies.
Safety and Toxicity
While promising, caution is warranted regarding the toxicity of (5-Methylpyridin-3-yl)methanol hydrochloride:
- Acute toxicity studies indicate harmful effects if ingested, with H302 classification (harmful if swallowed) .
- Skin irritation potential has been noted; therefore, proper handling protocols are essential during laboratory use .
Future Directions
Research on (5-Methylpyridin-3-yl)methanol hydrochloride is still in early stages. Future studies should focus on:
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its biological effects.
- Clinical Trials : Investigating its efficacy and safety in clinical settings for potential therapeutic applications.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (5-Methylpyridin-3-yl)methanol hydrochloride, and how can reaction yields be optimized?
- Methodology :
- Route 1 : Start with 5-methylpyridine-3-carbaldehyde. Reduce the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄ in anhydrous THF. Quench the reaction with HCl to form the hydrochloride salt .
- Route 2 : Functionalize 3-bromo-5-methylpyridine via a Grignard reaction (e.g., Mg/THF), followed by oxidation and reduction steps.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess reducing agent) and temperature (0–25°C) to minimize side products. Purify via recrystallization in ethanol/water .
Q. How can chromatographic techniques validate the purity of (5-Methylpyridin-3-yl)methanol hydrochloride?
- HPLC Protocol :
- Column : C18 reverse-phase (150 × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Flow Rate : 1.0 mL/min.
- Detection : UV at 254 nm. Compare retention times against known standards. Calculate purity >98% using peak area normalization .
- TLC : Silica gel 60 F254, eluent CH₂Cl₂:MeOH (9:1). Visualize under UV or iodine vapor.
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture due to hygroscopicity. Use desiccants (silica gel) in storage cabinets .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free base formation).
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of (5-Methylpyridin-3-yl)methanol hydrochloride, and what challenges arise?
- Procedure :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Index and integrate reflections with SAINT.
- Refinement : In SHELXL, apply anisotropic displacement parameters. Model hydrogen atoms geometrically.
- Challenges : Weak diffraction due to crystal defects or twinning. Address via data scaling (SADABS) and merging symmetry-equivalent reflections. Validate with R-factor convergence (<5%) .
- Output : Report bond lengths (C-O, N-Cl), torsion angles, and H-bonding networks (e.g., O-H⋯Cl interactions).
Q. How can conflicting solubility data for this compound be resolved experimentally?
- Methods :
- Gravimetric Analysis : Saturate solvent (water, ethanol, DMSO) with compound at 25°C. Filter, dry, and weigh undissolved residue.
- UV-Vis Spectroscopy : Prepare serial dilutions, measure absorbance at λmax, and calculate concentration via Beer-Lambert law.
- Contradiction Resolution : Replicate experiments under controlled humidity/temperature. Use standardized buffers (e.g., pH 7.4 PBS for physiological relevance) .
Q. What methodologies assess the hydrochloride salt’s stability in pharmaceutical formulations?
- Forced Degradation : Expose to stressors:
- Thermal : 60°C for 14 days.
- Hydrolytic : 0.1M HCl/NaOH at 70°C for 24h.
- Oxidative : 3% H₂O₂ at 25°C for 48h.
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Approach :
Reproduce Experiments : Synthesize compound using literature protocols. Characterize via DSC (melting point) and ¹H/¹³C NMR (δ 2.35 ppm for CH₃, δ 4.60 ppm for CH₂OH).
Cross-Validate : Compare with computational predictions (DFT for NMR chemical shifts) or reference databases (e.g., PubChem).
Identify Variables : Assess impact of crystallization solvents (e.g., ethanol vs. acetone) on polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
